N-phenyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine
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Overview
Description
N-phenyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine is an organic compound with the molecular formula C17H13N5. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with benzaldehyde derivatives in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazolopyrimidine derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl rings .
Scientific Research Applications
N-phenyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and receptors.
Biological Studies: The compound is used in studies related to its effects on cellular processes and its potential as an anticancer agent.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-phenyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another triazolopyrimidine derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
N-phenyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine is unique due to its specific structural features, which confer distinct biological activities.
Properties
Molecular Formula |
C17H13N5 |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
N,5-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C17H13N5/c1-3-7-13(8-4-1)15-11-16(20-14-9-5-2-6-10-14)22-17(21-15)18-12-19-22/h1-12,20H |
InChI Key |
XLCADHFWQMINBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)NC4=CC=CC=C4 |
Origin of Product |
United States |
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